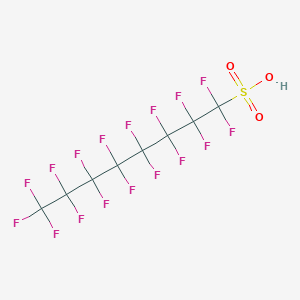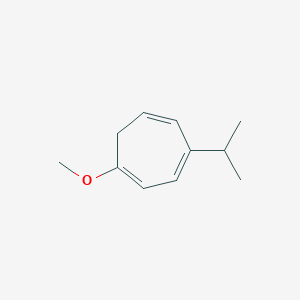
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene, also known as MCHT, is a cyclic compound that has been the subject of scientific research due to its potential biological and pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and inflammation. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to modulate the activity of certain enzymes and signaling pathways, which may contribute to its biological and pharmacological effects.
Biochemische Und Physiologische Effekte
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and effectiveness.
Zukünftige Richtungen
For the study of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene include the development of new drugs and therapies, investigation of its mechanism of action and effects on various signaling pathways and enzymes, and exploration of its potential use as a dietary supplement or nutraceutical.
Synthesemethoden
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene can be synthesized using different methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most common methods used to synthesize 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is the reaction of 1,3-cyclohexadiene and 2-methyl-2-butene in the presence of a Lewis acid catalyst. This method yields 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been the subject of scientific research due to its potential biological and pharmacological properties. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to have neuroprotective effects and to improve cognitive function in animal models. These properties make 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene a promising compound for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
126893-59-2 |
|---|---|
Produktname |
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16O/c1-9(2)10-5-4-6-11(12-3)8-7-10/h4-5,7-9H,6H2,1-3H3 |
InChI-Schlüssel |
GFVVNOIMQXDIJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC=C1)OC |
Kanonische SMILES |
CC(C)C1=CC=C(CC=C1)OC |
Synonyme |
1,3,5-Cycloheptatriene,1-methoxy-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



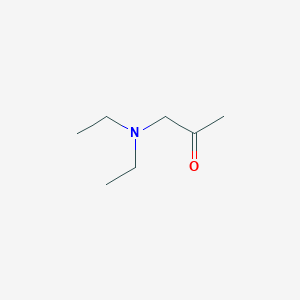
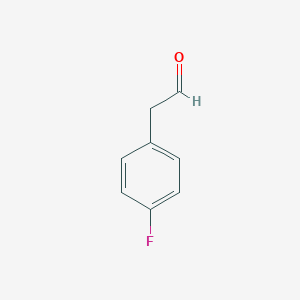
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
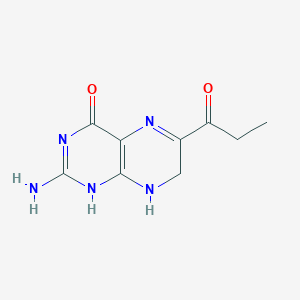
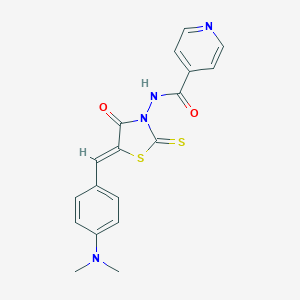
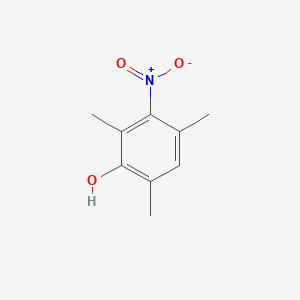
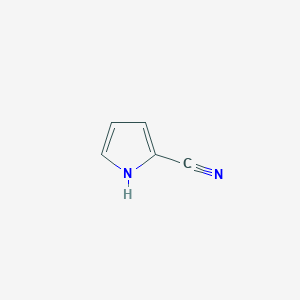
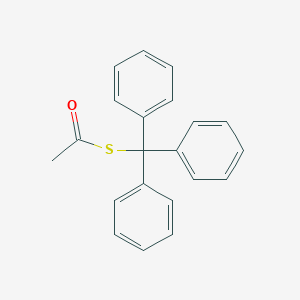
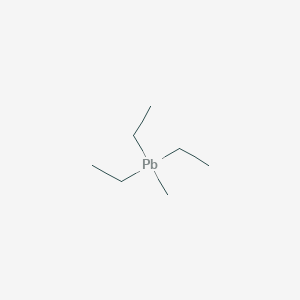
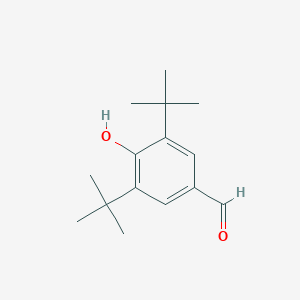
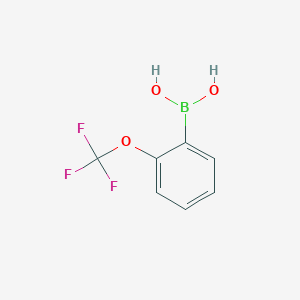
![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
